

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid and its role in medicinal chemistry

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Compound of Interest

Compound Name: 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

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An In-Depth Technical Guide to **2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid** in Medicinal Chemistry

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.^[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in modern drug discovery. This technical guide focuses on a particularly valuable derivative: **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid**. This heterocycle serves as a highly versatile bifunctional building block, featuring two distinct and orthogonally reactive handles—an ethyl ester and a carboxylic acid. We will explore its synthesis, physicochemical properties, and pivotal role as a starting material for developing novel therapeutic agents, with a particular focus on its application in the design of metallo-β-lactamase inhibitors and anticancer agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their research programs.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The five-membered thiazole heterocycle, containing one sulfur and one nitrogen atom, is a privileged structure in medicinal chemistry.^[2] This prominence is not coincidental; the thiazole

ring is a bioisostere for various functional groups and can participate in hydrogen bonding, metal chelation, and π - π stacking interactions, enabling it to bind to a wide array of biological targets. Consequently, the thiazole nucleus is found in a multitude of clinically successful drugs, demonstrating efficacy against conditions ranging from bacterial infections (Cefiderocol) and cancer (Alpelisib) to inflammatory diseases.^{[1][3]}

The power of the thiazole scaffold lies in its synthetic tractability and the diverse biological activities its derivatives exhibit, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative effects.^{[3][4]} Within this vast chemical space, **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** (CAS 911466-96-1) emerges as a particularly strategic starting point for library synthesis. Its structure presents two key points for diversification:

- The C4-Carboxylic Acid: This group is a crucial pharmacophoric feature, often involved in key interactions with protein targets. It can also serve as a synthetic handle for amide bond formation, enabling the exploration of a vast range of chemical substituents to probe structure-activity relationships (SAR).
- The C2-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, further modified, or left intact to influence the molecule's overall physicochemical properties, such as solubility and cell permeability.

This dual functionality allows for a combinatorial approach to drug design, making it an invaluable tool for generating focused libraries aimed at specific biological targets.

Synthesis and Physicochemical Properties

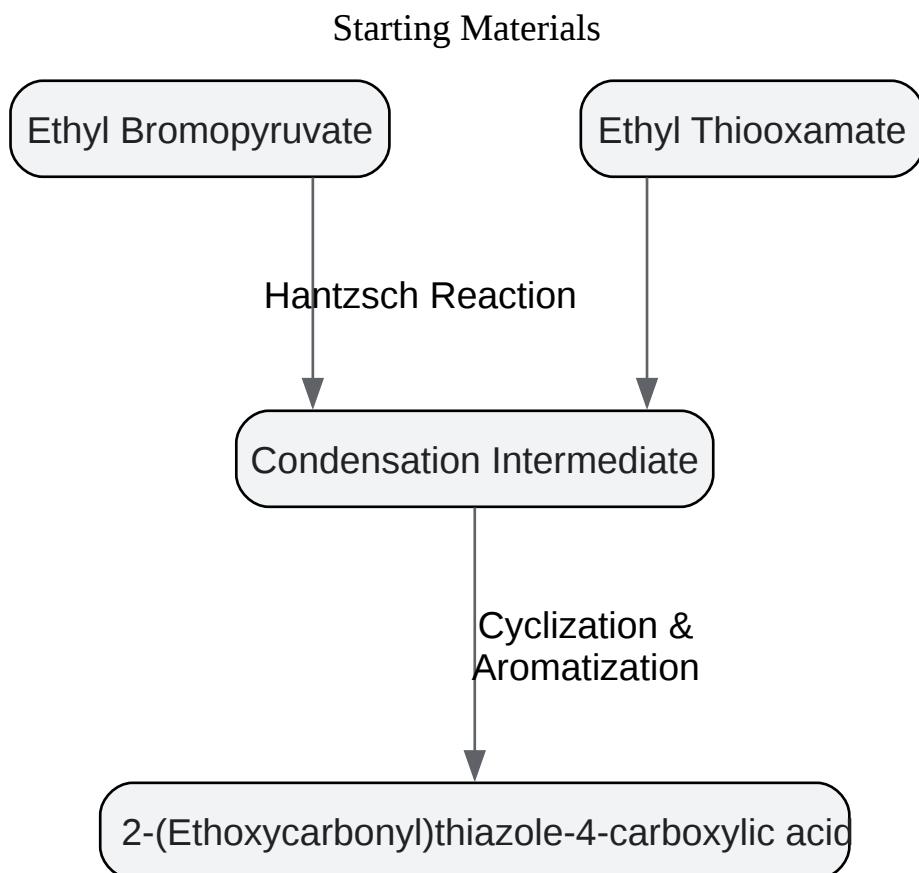
Key Synthetic Routes

The construction of the thiazole core of **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** can be efficiently achieved via the renowned Hantzsch thiazole synthesis. This classic condensation reaction typically involves the reaction of an α -haloketone (or ester equivalent) with a thioamide. A plausible and efficient route to the title compound involves the reaction of ethyl bromopyruvate with a thiooxamate derivative.

The causality behind this choice of reactants is rooted in efficiency and atom economy. Ethyl bromopyruvate provides the C4 and C5 atoms of the thiazole ring, with the ethyl ester at the C4 position already installed. The thioamide component provides the S, N, and C2 atoms. Using a

thioamide with a pre-installed ethoxycarbonyl group at the C2 position streamlines the synthesis, avoiding additional post-condensation modification steps.

Below is a diagram illustrating a generalized synthetic pathway.



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Caption: Generalized Hantzsch synthesis pathway for the target compound.

Physicochemical Data

A summary of the key physicochemical properties of **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** is presented in the table below for quick reference.

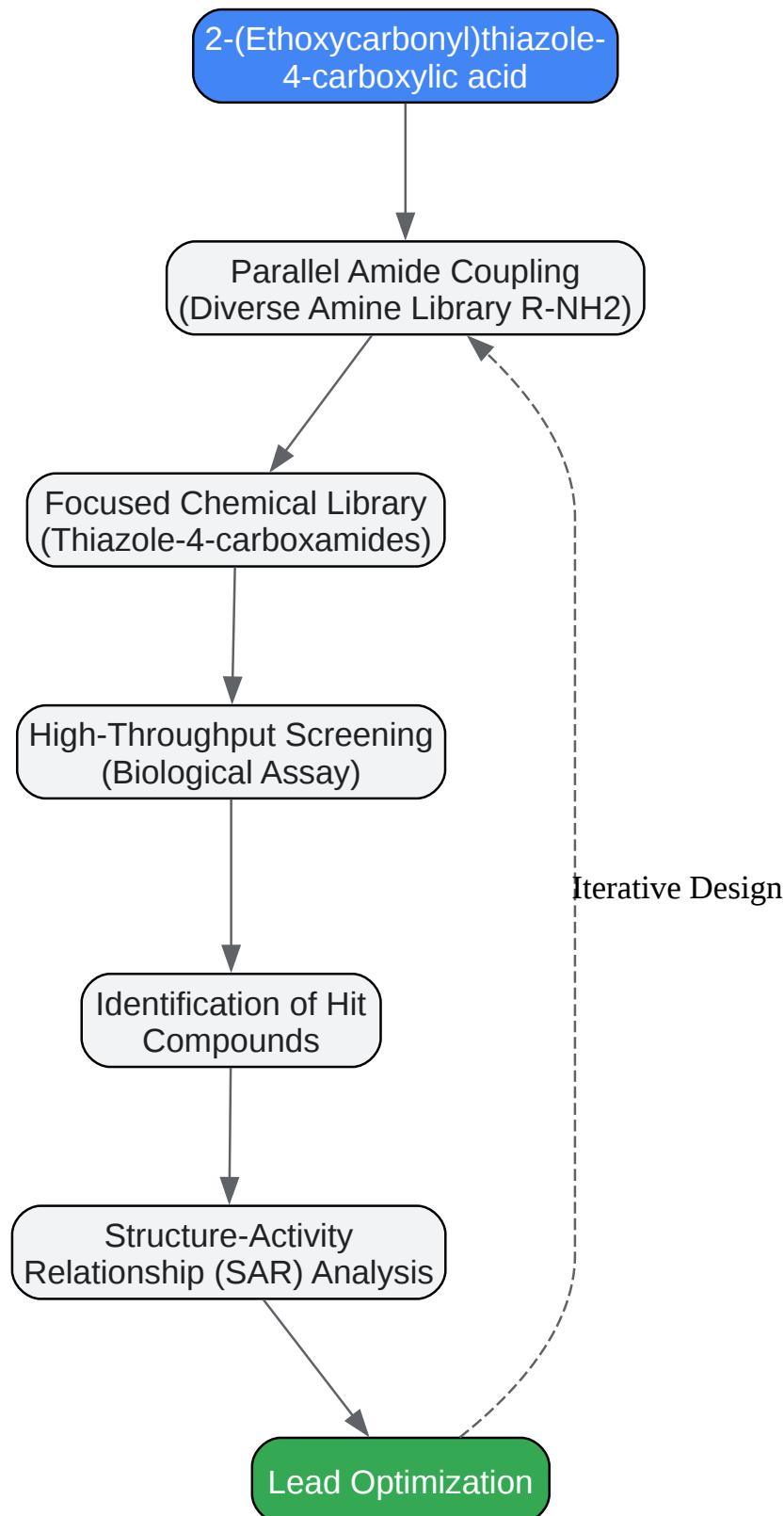
Property	Value	Source(s)
CAS Number	911466-96-1	[5][6]
Molecular Formula	C ₇ H ₇ NO ₄ S	[5][7]
Molecular Weight	201.20 g/mol	[7]
IUPAC Name	2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid	[5]
Physical Form	Solid	[5]
Purity (Typical)	≥97%	[5][6]
Storage Conditions	Sealed in dry, 2-8°C	[5]

Core Applications in Medicinal Chemistry

The utility of **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** is best demonstrated through its application in drug discovery programs. Its bifunctional nature provides a robust platform for generating analogs with tailored properties.

A Versatile Scaffold for Library Development

The primary role of this compound is as a scaffold. The carboxylic acid at the C4 position is a common starting point for amide coupling reactions. This is a field-proven strategy because amide bonds are stable and their synthesis is reliable, allowing for the systematic introduction of diverse R-groups from a vast library of commercially available amines. This enables medicinal chemists to rapidly explore the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The workflow for such a library synthesis is straightforward and amenable to high-throughput chemistry.



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Caption: Workflow for library synthesis and screening using the title scaffold.

Case Study: Development of Metallo- β -lactamase (MBL) Inhibitors

A critical threat to public health is the rise of antibiotic-resistant bacteria.^[8] One major mechanism of resistance is the production of metallo- β -lactamase (MBL) enzymes, which hydrolyze and inactivate a broad spectrum of β -lactam antibiotics. The discovery of MBL inhibitors that can be co-administered with existing antibiotics is a key therapeutic strategy.

Research has identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors.^[8] The carboxylic acid moiety is critical for activity, as it is hypothesized to coordinate with the zinc ions in the MBL active site, mimicking the substrate's carboxylate group. The thiazole ring serves as a rigid scaffold to correctly position the carboxylic acid and other substituents for optimal binding. Starting from a scaffold like **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** allows for systematic modification at the C2 position to enhance potency and selectivity against different classes of MBLs.^[8]

Application in Anticancer Drug Discovery

The thiazole core is also prevalent in the development of cytotoxic agents. For instance, structural modifications of thiazolidinone analogues led to the discovery of 2-arylthiazolidine-4-carboxylic acid amides as a potent class of cytotoxic agents against prostate cancer.^[9] In these compounds, the thiazole-4-carboxamide moiety is a key structural element. The amide nitrogen and carbonyl oxygen can form crucial hydrogen bonds within the target protein's binding site, while the aryl group at the C2 position can be varied to optimize hydrophobic and electronic interactions. The development of such compounds often begins with a core like **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid**, where the C4-carboxylic acid is converted to an amide and the C2-ester is used as a handle to introduce the aryl substituents.

Key Experimental Protocols

The following protocols are representative methodologies. They are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol: Synthesis of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

This protocol is a hypothetical procedure based on the principles of the Hantzsch thiazole synthesis.[10][11]

- Reaction Setup: To a solution of ethyl thiooxamate (1.1 equivalents) in absolute ethanol (5 mL per mmol of thiooxamate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl bromopyruvate (1.0 equivalent).
- Condensation: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 78°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. The product may precipitate or be extracted into the organic layer.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
- Validation: Confirm the structure and purity of the product using standard analytical techniques: ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Melting Point analysis.

Protocol: Synthesis of a Representative Thiazole-4-carboxamide Derivative

This protocol describes a standard amide coupling reaction starting from the title compound.

- Activation of Carboxylic Acid: Dissolve **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent, for example, HATU (1.1 equivalents) or EDC (1.2 equivalents) combined with HOEt (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester is the causality for this step, making the carboxylate carbon more electrophilic and susceptible to nucleophilic attack.

- **Amine Addition:** To the activated mixture, add the desired primary or secondary amine (1.2 equivalents) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the acid formed during the reaction.
- **Reaction:** Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- **Validation:** Confirm the structure and purity of the final amide product by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives & Conclusion

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its established role in constructing libraries of bioactive compounds for antimicrobial and anticancer applications is well-documented.^{[8][9]} Looking forward, the versatility of this scaffold can be extended to cutting-edge therapeutic modalities. For example, its two functional handles make it an ideal candidate for designing linkers in Proteolysis Targeting Chimeras (PROTACs) or for developing covalent inhibitors where one functional group binds to the target protein and the other is tailored for covalent bond formation.

In conclusion, the strategic combination of a stable, biologically relevant heterocyclic core with two versatile, orthogonally addressable functional groups ensures that **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid** will remain a highly relevant and valuable building block for the synthesis of next-generation therapeutics. Its continued use will undoubtedly contribute to the discovery of novel drugs with improved efficacy and safety profiles.

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